molecular formula C9H6N2O2 B188568 7-Nitroquinoline CAS No. 613-51-4

7-Nitroquinoline

Cat. No. B188568
Key on ui cas rn: 613-51-4
M. Wt: 174.16 g/mol
InChI Key: MXKZSCXYMSXOAO-UHFFFAOYSA-N
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Patent
US07312233B2

Procedure details

A mixture of 7-nitroquinoline (0.30 g, 0.0017 mol; Specs, Inc.), 10% Pd—C (50 mg), and MeOH (20 mL) was stirred under H2 (1 atm) for 2 h. The mixture was filtered and the filtrate was concentrated to give a yellow solid (235 mg, 95%). LC-MS: 0.33 min, 145.1 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([O-])=O>[Pd].CO>[N:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([NH2:1])[CH:13]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CC=NC2=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=CC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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